molecular formula C23H29N5 B2912094 2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 900888-04-2

2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2912094
CAS RN: 900888-04-2
M. Wt: 375.52
InChI Key: JNDAUMPWAXZUOU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H29N5 and its molecular weight is 375.52. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Protein Interaction Studies

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial activity and can effectively interact with proteins such as bovine serum albumin (BSA). These interactions involve static quenching processes, suggesting potential biomedical applications in targeting bacterial infections and understanding drug-protein interactions (He et al., 2020).

Heterocyclic Synthesis and Molecular Diversity

The structural flexibility of pyrazolo[1,5-a]pyrimidine allows for the synthesis of a wide range of heterocyclic compounds. This versatility is demonstrated in studies synthesizing novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives, showcasing the compound's utility in creating diverse molecular architectures with potential pharmacological activities (Ho & Suen, 2013).

Anticancer Activities

Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their in vitro anticancer activities. Certain derivatives have shown potent cytotoxic activities against human cancer cell lines, indicating the compound class's potential in developing new anticancer therapies (Hassan et al., 2017).

Anti-Inflammatory and Analgesic Agents

Additionally, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized with the aim of discovering new anti-inflammatory and analgesic agents. These studies reveal the compound's efficacy in COX-2 inhibition and its potential as a therapeutic agent for inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial and Biofilm Inhibition

Research into novel bis(pyrazole-benzofuran) hybrids, which share a structural motif with pyrazolo[1,5-a]pyrimidine, has highlighted potent antibacterial and biofilm inhibition activities. These compounds have shown significant efficacy against various bacterial strains, including MRSA and VRE, underlining the potential of pyrazolo[1,5-a]pyrimidine derivatives in combating resistant bacterial infections and targeting bacterial biofilms (Mekky & Sanad, 2020).

properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5/c1-16(2)15-26-10-12-27(13-11-26)21-14-18(4)24-23-22(19(5)25-28(21)23)20-8-6-17(3)7-9-20/h6-9,14H,1,10-13,15H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDAUMPWAXZUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

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